Home > Products > Screening Compounds P100487 > 15-Fluorolanost-7-en-3-ol
15-Fluorolanost-7-en-3-ol - 149714-21-6

15-Fluorolanost-7-en-3-ol

Catalog Number: EVT-1460815
CAS Number: 149714-21-6
Molecular Formula: C30H51FO
Molecular Weight: 446.735
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

15-Fluorolanost-7-en-3-ol is a synthetic derivative of lanosterol, a key precursor in the biosynthesis of sterols, including cholesterol. This compound has garnered attention due to its potential as an inhibitor of sterol 14α-demethylase, an enzyme critical in cholesterol biosynthesis. The introduction of fluorine into the lanosterol structure alters its biological activity and may enhance its efficacy as a therapeutic agent.

Source

15-Fluorolanost-7-en-3-ol is synthesized from lanosterol, which is predominantly derived from natural sources such as fungi and plants. The compound can be obtained through various synthetic pathways that modify the lanosterol structure.

Classification

15-Fluorolanost-7-en-3-ol belongs to the class of compounds known as sterols, specifically classified under the category of lanostane derivatives. Its structural modifications categorize it as a fluorinated sterol.

Synthesis Analysis

Methods

The synthesis of 15-Fluorolanost-7-en-3-ol typically involves several key steps starting from lanosterol. One common approach includes:

  1. Oxidation: Lanosterol is oxidized to introduce functional groups at specific positions.
  2. Fluorination: The introduction of fluorine can be achieved using fluorinating agents that selectively replace hydrogen atoms with fluorine at the C-15 position.
  3. Reduction: Subsequent reduction steps may be employed to achieve the desired alcohol functional group at C-3.

Technical Details

The synthesis can be performed using various reagents and conditions that optimize yield and selectivity. For instance, the use of reagents like lithium aluminum hydride for reductions or specific fluorinating agents can significantly impact the efficiency of the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of 15-Fluorolanost-7-en-3-ol features a tetracyclic framework typical of sterols, with a distinctive fluorine atom at the C-15 position and a hydroxyl group at C-3. This modification alters its interaction with biological targets.

Data

The molecular formula is C27H45FC_{27}H_{45}F, and its molecular weight is approximately 420.67 g/mol. The presence of fluorine enhances lipophilicity and may influence membrane permeability .

Chemical Reactions Analysis

Reactions

15-Fluorolanost-7-en-3-ol participates in various chemical reactions typical for sterols, including:

  1. Hydroxylation: Further hydroxylation can occur at different positions, potentially leading to new derivatives.
  2. Esterification: The hydroxyl group can react with acids to form esters, which may have different biological activities.
  3. Oxidation: The compound can undergo oxidation reactions that modify its sterol structure further.

Technical Details

The reactivity of 15-Fluorolanost-7-en-3-ol is influenced by the presence of the fluorine atom, which can stabilize certain intermediates during reactions while also making it more resistant to oxidative degradation .

Mechanism of Action

Process

The primary mechanism of action for 15-Fluorolanost-7-en-3-ol involves inhibition of sterol 14α-demethylase, an enzyme crucial for converting lanosterol into ergosterol in fungi and cholesterol in mammals. By inhibiting this enzyme, 15-fluorolanostanols disrupt normal sterol biosynthesis.

Data

In vitro studies have shown that 15-Fluorolanost-7-en-3-ol exhibits significant inhibitory activity against sterol 14α-demethylase, with Ki values indicating high potency compared to other known inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

15-Fluorolanost-7-en-3-ol is typically a solid at room temperature with a melting point that varies based on purity and specific structural isomers.

Chemical Properties

The compound is characterized by:

  • Solubility: Moderately soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that its stability and solubility properties make it suitable for various biological assays .

Applications

Scientific Uses

15-Fluorolanost-7-en-3-ol has several potential applications in scientific research, particularly in pharmacology and biochemistry:

  1. Cholesterol Biosynthesis Research: It serves as a valuable tool for studying cholesterol metabolism and the role of sterols in cellular processes.
  2. Antifungal Agents: Due to its mechanism of action against fungal enzymes, it may be explored as a lead compound for developing antifungal therapies.
  3. Drug Development: Its unique properties make it a candidate for further modification and optimization in drug discovery programs aimed at treating hypercholesterolemia or fungal infections .
Introduction to 15-Fluorolanost-7-en-3-ol

Chemical Classification and Structural Significance

15α-Fluorolanost-7-en-3β-ol (molecular formula: C30H51FO) is a synthetic lanosterol analogue characterized by a strategic fluorine substitution at the C15α position of the tetracyclic sterol backbone. This modification imparts unique biochemical properties distinct from natural sterols. The compound retains the Δ7 double bond and 3β-hydroxyl group of lanosterol but replaces a hydrogen atom with fluorine—a small yet highly electronegative atom that dramatically alters metabolic fate. The C-F bond strength (~485 kJ/mol) and minimal atomic radius allow fluorine to mimic hydrogen sterically while introducing electronic perturbations that disrupt enzymatic processing downstream in sterol biosynthesis. X-ray crystallographic studies of related sterols confirm that such substitutions induce subtle but critical distortions in the sterol ring conformation, affecting binding to enzymes like lanosterol 14α-demethylase (CYP51) [1] [7].

Table 1: Key Structural Attributes of 15-Fluorolanost-7-en-3-ol

FeatureChemical Significance
C15α-FluorineBlocks metabolic processing beyond 32-carboxaldehyde stage; induces electronic perturbations
Δ7 bondRetains initial substrate recognition by CYP51 enzymes
3β-Hydroxyl groupEssential for hydrogen bonding in active sites of sterol-processing enzymes
Lanostane skeletonMaintains tetracyclic framework for binding to sterol-accepting proteins

Role in Sterol Biosynthesis Pathways

15α-Fluorolanost-7-en-3-ol acts as a dual-function agent in cholesterol biosynthesis, targeting two critical nodes: lanosterol 14α-methyl demethylase (CYP51) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase).

  • Inhibition of Lanosterol Demethylase (CYP51):The compound serves as a competitive substrate for CYP51 (Ki = 315 μM), undergoing initial oxidation to form 15α-fluoro-3β-hydroxylanost-7-en-32-aldehyde [1] [2]. However, the C15α-fluoro substitution creates a metabolic blockade, preventing further conversion to FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol). This results in intracellular accumulation of the aldehyde intermediate, which exhibits potent bioactivity distinct from the parent compound [7].

  • Suppression of HMG-CoA Reductase:Crucially, metabolic conversion by CYP51 is a prerequisite for HMG-CoA reductase inhibition. In wild-type Chinese Hamster Ovary (CHO) cells, the fluorinated sterol reduces HMG-CoA reductase activity by >80% and decreases immunoreactive protein levels. This suppression is abolished in CYP51-deficient AR45 mutant cells, confirming the aldehyde metabolite mediates reductase regulation [1] [2]. Mechanistically, the aldehyde derivative inhibits translational efficiency of HMG-CoA reductase mRNA—unlike classical oxysterols that accelerate enzyme degradation or suppress transcription. Pulse-chase experiments show no reduction in mRNA levels or enzyme half-life, pinpointing a novel post-transcriptional regulatory mechanism [1] [8].

Historical Context of Sterol-Based Inhibitor Development

The rational design of 15α-fluorolanost-7-en-3-ol emerged from decades of research into sterol biosynthesis inhibitors:

  • Azole Era (1970s-1990s): Early antifungal agents (e.g., ketoconazole) targeted CYP51 via heme-coordinating nitrogen heterocycles. While clinically useful, they suffered from off-target effects on human P450s and lacked effects on HMG-CoA reductase [7].

  • Oxysterol Insights (1980s): Natural oxysterols (e.g., 25-hydroxycholesterol) were found to regulate HMG-CoA reductase via SREBP-mediated transcription. However, their therapeutic potential was limited by poor metabolic stability and pleiotropic effects [1].

  • Dual-Action Paradigm (1990s): 15α-Fluorolanost-7-en-3-ol represented a breakthrough as the first mechanism-based inhibitor exploiting substrate mimicry to generate a downstream regulator. Its design capitalized on enzymatic processing to activate latent bioactivity—a "trojan horse" strategy distinguishing it from static inhibitors. This approach inspired later dual-action inhibitors like oxylanosterol oximes (e.g., compound XIX), which independently suppress both CYP51 and HMG-CoA reductase [5] [7].

Properties

CAS Number

149714-21-6

Product Name

15-Fluorolanost-7-en-3-ol

IUPAC Name

(3S,9R,10R,13R,14R,15S,17R)-15-fluoro-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C30H51FO

Molecular Weight

446.735

InChI

InChI=1S/C30H51FO/c1-19(2)10-9-11-20(3)23-18-25(31)30(8)22-12-13-24-27(4,5)26(32)15-16-28(24,6)21(22)14-17-29(23,30)7/h12,19-21,23-26,32H,9-11,13-18H2,1-8H3/t20-,21+,23-,24?,25+,26+,28-,29-,30-/m1/s1

InChI Key

DIRJJJMZAYBRJP-FZRVPXSCSA-N

SMILES

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)F

Synonyms

15-fluorolanost-7-en-3-ol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.